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Introduction
Hirudin is a naturally occurring polypeptide renowned for its potent and specific anticoagulant

properties.[1] Originally isolated from the salivary glands of the medicinal leech, Hirudo

medicinalis, this peptide has played a pivotal role in the development of anticoagulant therapies

and continues to be a subject of significant interest in biomedical research and drug

development. This technical guide provides an in-depth exploration of the discovery, origin,

biochemical properties, and mechanism of action of hirudin peptides. It includes detailed

experimental protocols for their isolation and characterization, quantitative data for key

parameters, and visual representations of relevant biological pathways and experimental

workflows.

Discovery and Origin
The journey of hirudin from a component of leech saliva to a well-characterized therapeutic

agent is a fascinating chapter in the history of medicine and biochemistry.

Initial Discovery by John Berry Haycraft (1884)
The anticoagulant properties of leech saliva were first scientifically described in 1884 by British

physiologist John Berry Haycraft.[1] While investigating blood coagulation, Haycraft observed

that the blood ingested by leeches remained in a fluid state. He correctly deduced that the
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leech secretes a substance that actively prevents blood from clotting.[1] Through a series of

experiments involving saline extracts of leech heads, he demonstrated the potent anticoagulant

effect of this unknown substance, which he named "hirudin," derived from Hirudo, the Latin

name for leech.

Isolation and Characterization by Fritz Markwardt
(1950s)
Although Haycraft discovered its effects, the isolation of hirudin in a purified form was not

achieved until the 1950s. The German pharmacologist Fritz Markwardt dedicated a significant

portion of his career to studying this potent anticoagulant. In 1955, he successfully developed a

method to isolate and purify hirudin from the heads of Hirudo medicinalis.[1] This breakthrough

paved the way for a more detailed biochemical and pharmacological characterization of the

peptide.

Natural Source of Hirudin Peptides
The primary natural source of hirudin is the salivary glands of blood-sucking leeches, most

notably the European medicinal leech, Hirudo medicinalis. Hirudin is essential for the leech's

feeding process, as it ensures a continuous flow of blood from the host by preventing

coagulation at the bite site. Several other leech species, such as Hirudinaria manillensis, also

produce variants of hirudin.

Biochemical Properties of Hirudin
Hirudin is a small, acidic polypeptide with a well-defined structure that is crucial for its biological

activity.

Structure and Variants
Natural hirudin is a single-chain polypeptide typically consisting of 65-66 amino acids, with a

molecular weight of approximately 7 kDa.[1] Its structure is characterized by a compact N-

terminal domain containing three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys22-

Cys39) and a long, acidic C-terminal tail. The C-terminal region is rich in acidic amino acid

residues, including a sulfated tyrosine at position 63, which is critical for its high-affinity binding

to thrombin.
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Over the years, several isoforms of hirudin, known as hirudin variants, have been identified and

characterized. These variants exhibit slight differences in their amino acid sequences. The

most well-studied variants include Hirudin Variant 1 (HV1), Hirudin Variant 2 (HV2), and Hirudin

PA.

Quantitative Data Summary
The following tables summarize key quantitative data for natural and recombinant hirudin

variants.

Table 1: Physicochemical Properties of Hirudin Variants

Property
Hirudin Variant 1
(HV1)

Hirudin Variant 2
(HV2)

Hirudin PA

Number of Amino

Acids
65[2] 72[3] 66[4]

Molecular Weight (Da) ~7000[5] ~7900 ~7000

Isoelectric Point (pI) Acidic Acidic Acidic

Table 2: Biological Activity and Binding Affinity of Hirudin

Parameter Value Reference

Specific Activity (Natural

Hirudin)
10-15 ATU/µg [6]

Specific Activity (Recombinant

Hirudin)
7,000 - 18,000 ATU/mg [1][7]

Dissociation Constant (Kd) for

Thrombin
20 fM

Association Rate Constant

(kon)
Varies with ionic strength

Dissociation Rate Constant

(koff)
Varies with ionic strength
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ATU: Antithrombin Unit. One ATU neutralizes one NIH unit of thrombin.

Table 3: Amino Acid Sequence of Hirudin Variant 1 (HV1)

1-10 11-20 21-30 31-40 41-50 51-60 61-65

VVYTDCT

ESG

QNLCLCE

GSN

VCGQGNK

CIL

GSDGEKN

QCV

TGEGTPK

PQS

HNDGDFE

EIP
EEYLQ

Source: UniProt P01050[8]

Mechanism of Action
Hirudin is a direct, potent, and highly specific inhibitor of thrombin, a key enzyme in the blood

coagulation cascade. Unlike heparin, another commonly used anticoagulant, hirudin's inhibitory

action is independent of antithrombin III.

Inhibition of Thrombin
Hirudin forms a stable, non-covalent 1:1 stoichiometric complex with α-thrombin, effectively

blocking its enzymatic activity. The N-terminal domain of hirudin binds to the catalytic site of

thrombin, while its acidic C-terminal tail interacts with the fibrinogen-binding site (exosite I) of

thrombin. This dual-binding mechanism accounts for the high affinity and specificity of hirudin

for thrombin. By inhibiting thrombin, hirudin prevents the conversion of fibrinogen to fibrin, the

final step in the formation of a blood clot.

The Blood Coagulation Cascade
The following diagram illustrates the blood coagulation cascade and the point of inhibition by

hirudin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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